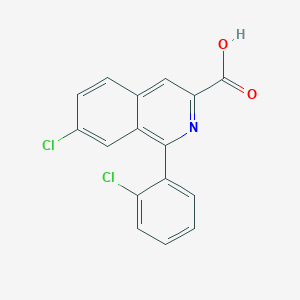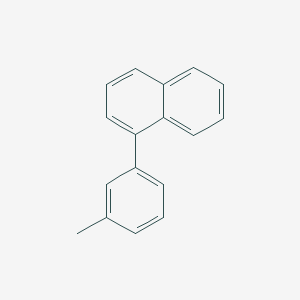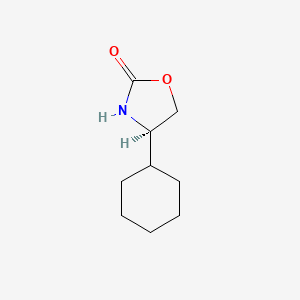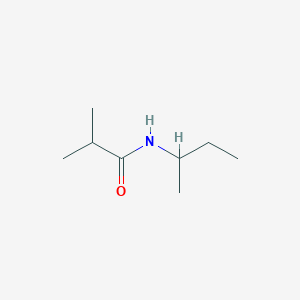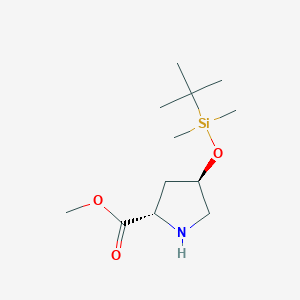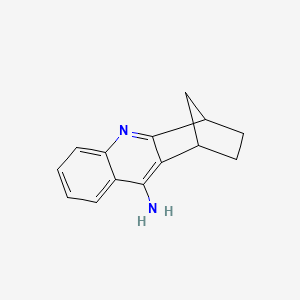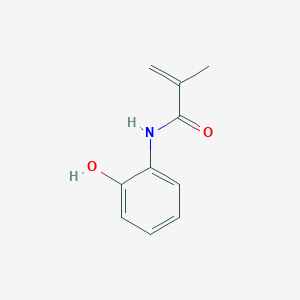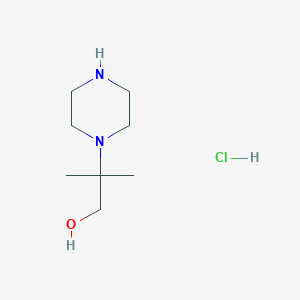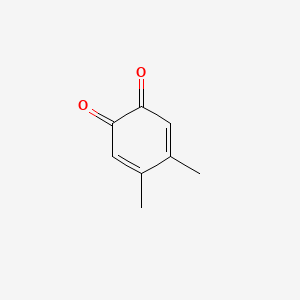
4,5-Dimethyl-o-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-o-benzoquinone is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 4 and 5 positions on the benzene ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-o-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethylcatechol using oxidizing agents such as silver oxide or potassium ferricyanide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective formation of the quinone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced oxidation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyl-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to 4,5-dimethylhydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted quinones.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium ferricyanide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Higher quinone derivatives.
Reduction: 4,5-Dimethylhydroquinone.
Substitution: Halogenated, nitrated, or sulfonated quinones.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-o-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of quinone-based therapeutics.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-o-benzoquinone involves its ability to undergo redox cycling. This property allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to interact with thiol groups in proteins and enzymes further contributes to its biological activity.
Comparación Con Compuestos Similares
1,4-Benzoquinone: A simpler quinone with no methyl substitutions.
2-Methyl-1,4-benzoquinone: Contains a single methyl group at the 2 position.
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with methyl groups at the 2 and 5 positions.
Comparison: 4,5-Dimethyl-o-benzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1,4-benzoquinone, the presence of methyl groups in this compound can enhance its stability and alter its redox potential. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |
Clave InChI |
KLPBUQXSGNVDJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=O)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


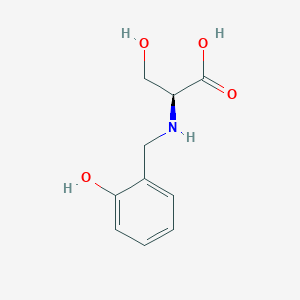
![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)
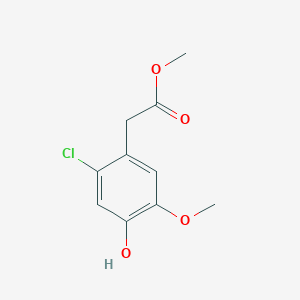
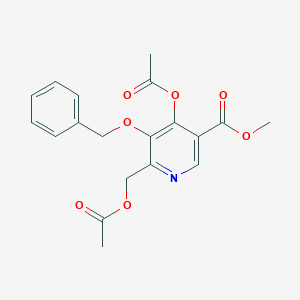
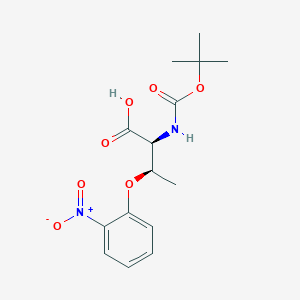
![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)
